molecular formula C13H19Cl2NO B1487530 3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride CAS No. 1185296-31-4

3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride

Cat. No.: B1487530
CAS No.: 1185296-31-4
M. Wt: 276.2 g/mol
InChI Key: WOEMCTJGTYSYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a piperidine ring substituted with a 3-chloro-benzyloxymethyl group, and it is typically available in its hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 3-chloro-benzyloxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation: The piperidine ring can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: The compound can be reduced to remove the chloro group or to modify the piperidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dichloromethane or tetrahydrofuran.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Products with different substituents replacing the chloro group.

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dechlorinated or modified piperidine derivatives.

Scientific Research Applications

3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride
  • 2-(3-Chloro-benzyloxy)-3-methyl-benzaldehyde

Uniqueness

3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural feature can impart distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[(3-chlorophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-13-5-1-3-11(7-13)9-16-10-12-4-2-6-15-8-12;/h1,3,5,7,12,15H,2,4,6,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEMCTJGTYSYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride
Reactant of Route 4
3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride
Reactant of Route 5
3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.